2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
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Overview
Description
2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is an organic compound that features a benzamide core with an ethoxy group and a furan ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzamide core can be reduced to form amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted benzamides with different functional groups.
Scientific Research Applications
2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the furan ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide
- 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the ethoxy group and the furan ring can enhance its reactivity and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14-6-4-3-5-13(14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOZABHPNXEJDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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